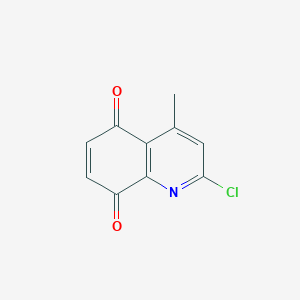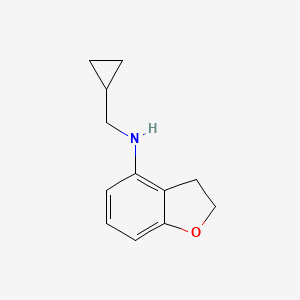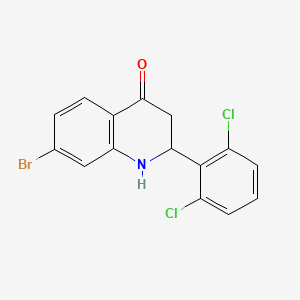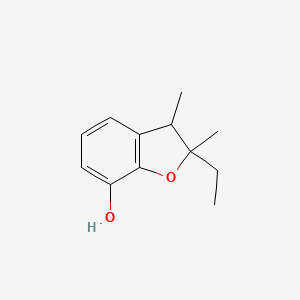![molecular formula C34H33NP2 B12894312 N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline CAS No. 872729-02-7](/img/structure/B12894312.png)
N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic processes. The compound’s structure includes a central aniline moiety substituted with two diphenylphosphinomethyl groups, which enhances its chelating properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the phosphorus atom of chlorodiphenylphosphine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form secondary phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or elemental sulfur can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phosphine groups.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Alkylated or acylated phosphine derivatives.
Applications De Recherche Scientifique
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in the formation of transition metal complexes, which are valuable in homogeneous catalysis.
Biology: The compound’s metal complexes can be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its ability to form stable complexes with metals.
Industry: It is used in the development of catalysts for various industrial processes, including hydroformylation and hydrogenation reactions
Mécanisme D'action
The mechanism of action of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline primarily involves its ability to form stable complexes with transition metals. The phosphine groups act as electron donors, coordinating with the metal center and stabilizing the complex. This coordination enhances the reactivity of the metal center, making it more effective in catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis((diphenylphosphino)methyl)aniline: Similar structure but without the methyl groups on the aniline ring.
N,N-Bis((diphenylphosphino)methyl)-3-(triethoxysilyl)propylamine: Contains a triethoxysilyl group, making it useful for immobilization on silica surfaces.
N,N-Bis((diphenylphosphino)methyl)-2-aminoethylphosphonic acid: Contains a phosphonic acid group, enhancing its water solubility.
Uniqueness
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline is unique due to the presence of methyl groups on the aniline ring, which can influence its steric and electronic properties. This can affect its reactivity and the stability of the metal complexes it forms, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
872729-02-7 |
|---|---|
Formule moléculaire |
C34H33NP2 |
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
N,N-bis(diphenylphosphanylmethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C34H33NP2/c1-28-23-29(2)25-30(24-28)35(26-36(31-15-7-3-8-16-31)32-17-9-4-10-18-32)27-37(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-25H,26-27H2,1-2H3 |
Clé InChI |
OHCOASQXITXXLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N(CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)


![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)

![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)


![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)


![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)

